molecular formula C19H12ClFN4O2 B2687485 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 1105220-60-7

2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2687485
CAS No.: 1105220-60-7
M. Wt: 382.78
InChI Key: FQHGFMPLFLRSRO-UHFFFAOYSA-N
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Description

2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction often requires a base such as sodium hydroxide and is carried out under reflux conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the oxadiazole intermediate.

    Formation of the Dihydropyridazinone Ring: The final step involves the cyclization of the intermediate with a suitable dicarbonyl compound under acidic or basic conditions to form the dihydropyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl or fluorophenyl groups, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halides, organometallic reagents, often under reflux or in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could lead to alcohols or amines.

Scientific Research Applications

2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as anti-inflammatory or anticancer properties.

    Biological Research: It can be used as a probe to study various biological pathways and interactions, particularly those involving its target receptors or enzymes.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one
  • **2-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one
  • **2-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one

Uniqueness

The uniqueness of 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O2/c20-14-7-3-1-5-12(14)19-22-17(27-24-19)11-25-18(26)10-9-16(23-25)13-6-2-4-8-15(13)21/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHGFMPLFLRSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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